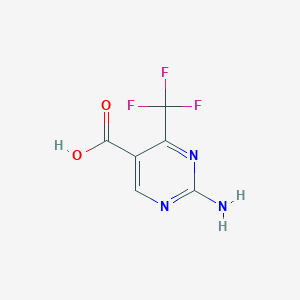

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound with the molecular formula C6H4F3N3O2 . It has a molecular weight of 207.11 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12) . This indicates the connectivity and hydrogen count of its atoms. Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 89.1 Ų . It has a XLogP3-AA value of 0.3, which is a measure of its lipophilicity . It has one rotatable bond .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Interactions

One of the primary applications of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is in the synthesis of complex heterocyclic compounds. For example, Nandha Kumar et al. (2001) detailed a facile method to synthesize pyrimido[4,5-b]quinolines and their thio analogues starting from barbituric acid derivatives, highlighting the compound's role in creating biologically active molecules with potential therapeutic importance (Nandha Kumar et al., 2001).

Role in Understanding Biochemical Processes

Research on pyrimidine derivatives, including 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, contributes to understanding the biochemical processes and mechanisms underlying various diseases. Paiardini et al. (2017) discussed the structural determinants of group II pyridoxal 5'-phosphate-dependent enzymes, which are crucial for synthesizing essential bioactive molecules. This research underscores the significance of pyrimidine derivatives in studying enzyme substrate specificity and potential therapeutic targets (Paiardini et al., 2017).

Applications in Drug Development

The exploration of pyrimidine derivatives for their pharmacological activities is a significant area of research. Studies such as those by Rashid et al. (2021) review the anti-inflammatory activities of pyrimidine compounds, detailing their mechanisms of action and potential as anti-inflammatory agents. This highlights the role of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid derivatives in developing new therapeutic agents (Rashid et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .

Biochemical Pathways

It’s known that similar compounds can affect the neurotransmitter production in peripheral sensory trigeminal nerves .

Result of Action

Compounds with similar structures have been found to act as a calcitonin gene-related peptide (cgrp) receptor antagonist .

Propiedades

IUPAC Name |

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDZXCJGXZAHMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395968 |

Source

|

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149771-23-3 |

Source

|

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)

![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)